trans-Pyrrolidine-3,4-dicarboxylic acid diethyl ester hydrochloride is a chemical compound that belongs to the class of pyrrolidine derivatives. It is characterized by the presence of two carboxylic acid groups at the 3 and 4 positions of the pyrrolidine ring, which are esterified with ethyl groups. This compound has garnered attention in various scientific fields due to its potential applications in medicinal chemistry and organic synthesis.
The compound can be synthesized through several methods, primarily involving the reaction of pyrrolidine derivatives with diethyl malonate or similar reagents. It is commercially available from various chemical suppliers and is often used in research settings.
trans-Pyrrolidine-3,4-dicarboxylic acid diethyl ester hydrochloride is classified as an organic compound and more specifically as a dicarboxylic acid derivative. Its structure allows it to participate in a variety of chemical reactions, making it valuable for synthetic applications.
The synthesis of trans-Pyrrolidine-3,4-dicarboxylic acid diethyl ester hydrochloride typically involves a multi-step process:
The reactions are generally carried out under reflux conditions to ensure complete conversion. The use of solvents such as ethanol or methanol can facilitate the esterification process. Careful control of temperature and pH is essential to maximize yield and purity.
The molecular formula for trans-Pyrrolidine-3,4-dicarboxylic acid diethyl ester hydrochloride is . The structure features:
trans-Pyrrolidine-3,4-dicarboxylic acid diethyl ester hydrochloride can undergo several types of chemical reactions:
These reactions typically require specific conditions such as elevated temperatures or catalysts to proceed efficiently. Monitoring reaction progress through techniques like thin-layer chromatography can help ensure desired outcomes.
Further studies are required to elucidate specific mechanisms and biological activities related to this compound.
trans-Pyrrolidine-3,4-dicarboxylic acid diethyl ester hydrochloride has potential applications in:
The stereoselective construction of the pyrrolidine core represents a fundamental challenge in the synthesis of trans-pyrrolidine-3,4-dicarboxylic acid derivatives. Contemporary approaches leverage both chiral pool resources and catalytic asymmetric methods to establish the required (3S,4S) absolute configuration. Proline and its derivatives serve as prevalent starting materials due to their inherent stereogenic center and structural congruence with the target molecule. The reduction of L-tartrate-derived imides using lithium aluminum hydride (LiAlH₄) or lithium borohydride (LiBH₄) enables access to enantiomerically pure pyrrolidine precursors with documented yields exceeding 85% under optimized conditions [2]. This chiral induction pathway capitalizes on the pre-existing stereochemistry of natural amino acids, effectively transferring chirality to the nascent pyrrolidine ring system.
Alternative ring-closure methodologies employ acyclic precursors in stereocontrolled cyclizations. Transition metal-catalyzed reactions, particularly those employing ruthenium complexes, facilitate asymmetric hydrogenation of dihydropyrrole intermediates to afford the saturated pyrrolidine core. While early catalytic systems suffered from moderate yields (approximately 25%), advanced catalysts now achieve up to 67% yield in autoclave systems under hydrogen pressure [2]. Organocatalytic approaches have emerged as complementary strategies, utilizing L-proline-derived catalysts to mediate enantioselective Mannich or 1,3-dipolar cycloaddition reactions between imines and electron-deficient olefins. These multicomponent reactions construct the pyrrolidine skeleton while simultaneously installing the C3 and C4 functional handles necessary for subsequent carboxylation [4] [7].
Table 1: Catalytic Systems for Pyrrolidine Core Formation
Catalyst Type | Starting Materials | Stereoselectivity (trans:cis) | Reported Yield | Reference |
---|---|---|---|---|
Ru/PPh₃ (Hydrogenation) | Piperazine derivative | >20:1 | 67% | [2] |
L-Proline (Organocatalyst) | Aldehyde, amine, diethyl acetylenedicarboxylate | >15:1 | 80% | [4] |
Pd/C (Reductive Cyclization) | Nitroalkene precursors | >25:1 | 75% | [6] |
The stereochemical outcome in these cyclizations is profoundly influenced by conformational locking strategies. Computational studies demonstrate that bulky C4 substituents, particularly trifluoromethyl groups, enforce pseudo-axial orientation of adjacent substituents, thereby directing the approach of reagents or catalytic surfaces to the sterically less hindered face [7]. This conformational control has been exploited in the synthesis of pharmaceutical intermediates where the trans-diester configuration is essential for biological activity, as evidenced in G-protein coupled receptor agonists where stereochemical inversion diminished potency by 5-40 fold [7].
Following pyrrolidine ring formation, precise diastereoselective functionalization at the C3 and C4 positions presents significant synthetic challenges. The introduction of carboxylic acid functions or their ester precursors must proceed without racemization at the existing stereocenters. Mixed anhydride methodologies employing pivaloyl chloride or ethyl chloroformate activate the carboxyl groups of pyrrolidine-3,4-dicarboxylic acid for subsequent esterification while minimizing epimerization [3] [8]. This approach demonstrates particular efficacy for the synthesis of unsymmetrical diesters, where stepwise protection and deprotection strategies are employed.
Carboxylation reactions at unfunctionalized positions of the pyrrolidine ring require meticulous optimization to preserve stereochemical integrity. Directed lithiation techniques using lithium diisopropylamide (LDA) or lithium bis(trimethylsilyl)amide (LiHMDS) at low temperatures (-78°C) generate configurationally stable α-amino organolithium species. Subsequent quenching with solid carbon dioxide (CO₂) or electrophilic carboxylation reagents installs carboxylic acid functions with retention of configuration. This methodology enabled the synthesis of sterically shielded nitroxide spin labels from pyrrolidine precursors while maintaining enantiomeric excess exceeding 98% [6]. Protection of the ring nitrogen as either tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) derivatives prevents undesired deprotonation pathways and facilitates subsequent purification.
Table 2: Esterification and Purification Methods for Diastereomeric Control
Esterification Method | Protecting Group | Reaction Conditions | di Ratio (trans:cis) | Purification Method |
---|---|---|---|---|
Mixed Anhydride (PivCl) | Cbz | THF, -20°C, 2h | 18:1 | Silica Gel Chromatography |
DCC Coupling | Boc | CH₂Cl₂, rt, 12h | 8:1 | Recrystallization (EtOAc/Hex) |
Acid Chloride (SOCl₂) | Fmoc | Reflux, 4h | 25:1 | Chiral HPLC |
Enzymatic (Lipase B) | Unprotected | Phosphate Buffer, 37°C, 24h | >50:1 | Centrifugation |
The critical purification technologies for achieving high diastereomeric purity include preparative chiral chromatography using amylose-derived stationary phases and diastereomeric salt resolution with chiral acids such as dibenzoyl-L-tartaric acid. These techniques effectively separate trans and cis diastereomers that may form during esterification, particularly when employing harsh reaction conditions. Notably, enzymatic esterification using Candida antarctica lipase B demonstrates exceptional stereoselectivity for the trans isomer, though reaction rates necessitate optimization for industrial-scale applications [3].
The final transformation to the hydrochloride salt significantly enhances the crystalline stability and handling properties of trans-pyrrolidine-3,4-dicarboxylic acid diethyl ester. Optimal salt formation employs anhydrous hydrogen chloride (HCl) gas bubbling in ethereal solvents, particularly diethyl ether or tert-butyl methyl ether, at controlled temperatures (0-5°C) to prevent ester hydrolysis. The stoichiometric control of HCl gas introduction is critical, with molar ratios of 1.05-1.10 equivalents relative to the free base providing optimal crystal formation without amorphous precipitation [1] [8]. Alternative methodologies employ concentrated hydrochloric acid in alcoholic solvents, though this approach risks partial ester solvolysis during prolonged crystallization periods.
Solvent selection profoundly impacts crystal morphology, purity, and yield. Binary solvent systems comprising tetrahydrofuran-hexane (1:3 v/v) or ethanol-diethyl ether (1:5 v/v) produce highly crystalline, non-hygroscopic salts with consistent melting point ranges (198-201°C). The crystallization kinetics are optimized through controlled antisolvent addition rates (0.5-1.0 mL/min) and seeding with pre-formed hydrochloride crystals to initiate uniform nucleation [1] [5]. Advanced crystallization monitoring technologies, including focused beam reflectance measurement (FBRM) and attenuated total reflectance Fourier transform infrared spectroscopy (ATR-FTIR), enable real-time tracking of crystal growth and polymorph transitions, ensuring batch-to-batch consistency.
The crystalline product typically exhibits a white solid appearance with characteristic Fourier transform infrared spectroscopy (FTIR) absorptions at 1740 cm⁻¹ (ester C=O), 2550-2700 cm⁻¹ (HCl salt), and 1200 cm⁻¹ (C-O), confirming chemical integrity [1]. X-ray powder diffraction analysis reveals distinctive peaks at 2θ = 8.5°, 14.7°, 17.3°, and 22.4°, providing a fingerprint for the trans-diastereomer hydrochloride salt. Final purification via recrystallization from ethanol-toluene (1:4 v/v) yields pharmaceutical-grade material meeting stringent specifications (>99.0% chemical purity, >99.5% trans-diastereomeric excess) as verified by high-performance liquid chromatography (HPLC) with chiral stationary phases [5] [8]. The optimized process delivers consistent yields exceeding 85% while maintaining the stereochemical integrity established during the initial ring formation and functionalization steps.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7